![molecular formula C8H8BrNO B1587637 3-bromo-N-methylbenzamide CAS No. 49834-22-2](/img/structure/B1587637.png)
3-bromo-N-methylbenzamide
Übersicht
Beschreibung
3-Bromo-N-methylbenzamide (3-BnMB) is a synthetic compound of the amide family, derived from 3-bromobenzene and N-methylbenzamide. It is an organic compound with a molecular weight of 221.22 g/mol, and a melting point of approximately 200°C. 3-BnMB is an important intermediate for many pharmaceutical and agrochemical compounds, and is used in a variety of applications such as synthesis, analytical chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1. Ruthenium Complex Synthesis
3-Bromo-N-methylbenzamide has been utilized in the synthesis and characterization of ruthenium complexes. Specifically, N-methylbenzamide derivatives were functionalized to yield P,O-chelate and P,N-chelate ligands. These ligands reacted with [RuCl2(PPh3)3] to form mono-chelates and bis-chelates, demonstrating potential applications in coordination chemistry and catalysis (Gericke & Wagler, 2016).
2. Chemical Characterization for Photodynamic Therapy
In the field of photodynamic therapy, particularly for cancer treatment, benzamide derivatives have been synthesized and characterized. These compounds demonstrate promising photophysical and photochemical properties, including high singlet oxygen quantum yield, making them suitable for Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
3. Development of Kinase Inhibitors
This compound derivatives have been employed in the synthesis of kinase inhibitors like Nintedanib and Hesperadin. Through the Eschenmoser coupling reaction, these inhibitors were synthesized, highlighting their potential in medicinal chemistry and drug development (Marek, Váňa, Svoboda, & Hanusek, 2021).
4. Therapeutic Agent Potential for Diabetes
Research on benzamide derivatives, such as (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158), has indicated potential therapeutic benefits against type 2 diabetes and related metabolic disorders. These compounds interact with peroxisome proliferator-activated receptor (PPAR)-α/γ, suggesting their utility in treating diabetes-related abnormalities (Jung et al., 2017).
5. Metal-Organic Frameworks (MOFs)
N,N-Diethyl-3-methylbenzamide (DEET), a related compound, has been shown to act as a solvent in the synthesis of metal-organic frameworks (MOFs). This discovery is significant for greener production of MOFs and their applications in areas like drug delivery (Dodson et al., 2020).
Wirkmechanismus
Target of Action
It’s structurally similar compound, n-methylbenzamide, is known to act as a potent inhibitor of pde10a , a phosphodiesterase that is abundant only in brain tissue
Mode of Action
N-Methylbenzamide acts as an inhibitor of PDE10A , potentially blocking the enzyme’s activity and altering the levels of cyclic nucleotides within the cell .
Biochemical Pathways
If it acts similarly to n-methylbenzamide, it could affect the cyclic nucleotide signaling pathways by inhibiting pde10a . This could lead to an increase in cyclic nucleotide levels, affecting various downstream cellular processes.
Pharmacokinetics
It’s noted that the compound has high gi absorption and is bbb permeant . These properties suggest that 3-Bromo-N-methylbenzamide could be well-absorbed in the gastrointestinal tract and could cross the blood-brain barrier, potentially affecting its bioavailability and distribution within the body .
Result of Action
If it acts as an inhibitor of pde10a like n-methylbenzamide , it could potentially increase the levels of cyclic nucleotides within the cell, affecting various cellular processes.
Eigenschaften
IUPAC Name |
3-bromo-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNPCJSZMYHDDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401647 | |
Record name | 3-bromo-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
49834-22-2 | |
Record name | 3-bromo-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of determining the basicity constant (KBH+) of 3-bromo-N-methylbenzamide?
A1: Understanding the basicity of a compound like this compound provides valuable insights into its chemical behavior. [] The basicity constant (KBH+) quantifies the compound's tendency to accept a proton (H+) in solution. This information is crucial for predicting its reactivity, solubility, and interactions with other molecules, particularly in acidic environments. [] For example, knowing the KBH+ can help researchers understand how this compound might interact with biological targets or how it might behave during formulation or drug delivery.
Q2: How was the basicity constant of this compound determined in the study?
A2: The research utilized spectrophotometry to determine the KBH+ of this compound and other benzamide and phenylurea derivatives. [] This technique relies on the principle that the absorption of light by a solution is directly proportional to the concentration of the absorbing species. By monitoring the changes in UV-Vis absorbance spectra of the compound in solutions of varying acidity (sulfuric acid at 25°C), researchers could quantify the equilibrium between the protonated and unprotonated forms of this compound and subsequently calculate its KBH+ value. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.